Adriamycinone
Vue d'ensemble
Description
La doxorubicine est un dérivé du médicament de chimiothérapie bien connu, la doxorubicine. C’est un composé anthracyclinique qui est principalement utilisé dans le traitement du cancer en raison de ses puissantes propriétés cytotoxiques. La doxorubicine est la forme aglycone de la doxorubicine, ce qui signifie qu’elle ne possède pas la partie sucre présente dans la doxorubicine. Ce composé est connu pour sa capacité à s’intercaler dans l’ADN, perturbant ainsi les processus de réplication et de transcription essentiels à la prolifération des cellules cancéreuses .
Applications De Recherche Scientifique
Doxorubicinone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and mechanisms of anthracyclines.
Biology: Investigated for its interactions with DNA and proteins, providing insights into its cytotoxic mechanisms.
Medicine: Explored for its potential as an anticancer agent, particularly in drug-resistant cancer cell lines.
Mécanisme D'action
La doxorubicine exerce ses effets principalement par intercalation de l’ADN. En s’insérant entre les paires de bases de l’ADN, elle perturbe le fonctionnement normal de l’ADN, ce qui conduit à l’inhibition de la réplication et de la transcription. Cela entraîne l’activation de diverses voies cellulaires, y compris l’induction de l’apoptose (mort cellulaire programmée). Les principales cibles moléculaires comprennent les enzymes topoisomérases, qui sont essentielles à la réplication et à la réparation de l’ADN .
Composés similaires :
Daunorubicine : Un autre aglycone anthracyclinique avec des propriétés d’intercalation de l’ADN similaires.
Épirubicine : Un stéréoisomère de la doxorubicine avec des propriétés pharmacocinétiques légèrement différentes.
Idarubicine : Un dérivé avec une lipophilie accrue et une meilleure absorption cellulaire.
Unicité de la doxorubicine : La doxorubicine est unique en raison de ses caractéristiques structurales spécifiques qui permettent une intercalation efficace de l’ADN et des effets cytotoxiques puissants. Sa capacité à former des complexes stables avec l’ADN et sa stabilité relativement élevée dans des conditions physiologiques en font un composé précieux dans la recherche et la thérapie contre le cancer .
Analyse Biochimique
Biochemical Properties
Adriamycinone is involved in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with topoisomerase II, an enzyme crucial for DNA replication and repair. This compound intercalates into DNA, stabilizing the topoisomerase II-DNA complex and preventing the re-ligation of the DNA strands, leading to DNA breaks and apoptosis . Additionally, this compound generates free radicals, which further damage cellular components .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by intercalating into DNA and inhibiting topoisomerase II, leading to the disruption of DNA replication and transcription . This results in the activation of cell signaling pathways related to apoptosis and cell cycle arrest. This compound also affects gene expression by inducing oxidative stress and altering the expression of genes involved in cell survival and apoptosis . Furthermore, it impacts cellular metabolism by generating reactive oxygen species (ROS), which can damage cellular components and disrupt metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to DNA through intercalation, inserting itself between base pairs and disrupting the DNA structure . This binding inhibits the activity of topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks . Additionally, this compound generates ROS, which cause oxidative damage to cellular components, including lipids, proteins, and DNA . These combined effects result in the induction of apoptosis and inhibition of cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, this compound can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative damage to cellular components, particularly in cardiac cells, leading to cardiotoxicity . This highlights the importance of monitoring the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth with minimal side effects . At higher doses, the compound can cause significant toxicity, particularly in cardiac tissue . Studies have shown that high doses of this compound can lead to cardiomyopathy and heart failure due to the cumulative oxidative damage and apoptosis of cardiac cells . These findings underscore the importance of optimizing dosage to balance efficacy and toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction to form active metabolites such as adriamycinol . These metabolites can further interact with cellular components, contributing to the overall cytotoxic effects of this compound. The compound also affects metabolic flux by altering the levels of various metabolites involved in glycolysis, protein synthesis, and glutathione metabolism . These metabolic changes can influence the overall cellular response to this compound treatment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly taken up by cells and accumulates in the nucleus, where it exerts its cytotoxic effects . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, this compound binds to proteasomes, which play a role in its nuclear transport . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability, affecting its overall therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound primarily localizes to the nucleus, where it intercalates into DNA and inhibits topoisomerase II . This nuclear localization is facilitated by its binding to proteasomes, which transport this compound from the cytoplasm to the nucleus . Additionally, this compound can localize to other cellular compartments, such as mitochondria, where it generates ROS and induces oxidative damage . The subcellular distribution of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la doxorubicine implique généralement la modification chimique de la doxorubicine. Une méthode courante consiste à hydrolyser la doxorubicine en milieu acide pour éliminer la partie sucre, ce qui conduit à la formation de la doxorubicine. Ce processus peut être effectué à l’aide d’acide chlorhydrique ou d’acide sulfurique à des températures élevées .
Méthodes de production industrielle : La production industrielle de la doxorubicine suit des principes similaires mais à plus grande échelle. Le processus implique l’hydrolyse contrôlée de la doxorubicine, suivie d’étapes de purification telles que la cristallisation ou la chromatographie pour isoler la doxorubicine. L’utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) garantit la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La doxorubicine subit diverses réactions chimiques, notamment :
Oxydation : La doxorubicine peut être oxydée pour former des dérivés de quinone, qui sont connus pour leurs propriétés cytotoxiques.
Réduction : La réduction de la doxorubicine peut conduire à la formation de dérivés d’hydroquinone.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes carbonyle de la doxorubicine.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés en milieu acide ou basique.
Réduction : Le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent réagir avec la doxorubicine en présence de catalyseurs ou sous chauffage doux.
Produits majeurs :
Oxydation : Dérivés de quinone.
Réduction : Dérivés d’hydroquinone.
Substitution : Divers dérivés d’anthracycline substitués.
4. Applications de la recherche scientifique
La doxorubicine a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la réactivité et les mécanismes des anthracyclines.
Biologie : Investigé pour ses interactions avec l’ADN et les protéines, fournissant des informations sur ses mécanismes cytotoxiques.
Médecine : Exploré pour son potentiel en tant qu’agent anticancéreux, en particulier dans les lignées cellulaires cancéreuses résistantes aux médicaments.
Comparaison Avec Des Composés Similaires
Daunorubicinone: Another anthracycline aglycone with similar DNA intercalating properties.
Epirubicinone: A stereoisomer of doxorubicinone with slightly different pharmacokinetic properties.
Idarubicinone: A derivative with enhanced lipophilicity and improved cellular uptake.
Uniqueness of Doxorubicinone: Doxorubicinone is unique due to its specific structural features that allow for efficient DNA intercalation and potent cytotoxic effects. Its ability to form stable complexes with DNA and its relatively high stability under physiological conditions make it a valuable compound in cancer research and therapy .
Propriétés
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZGBXXTIGCACK-CWKPULSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875303 | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24385-10-2 | |
Record name | Adriamycin aglycone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adriamycinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXORUBICINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.